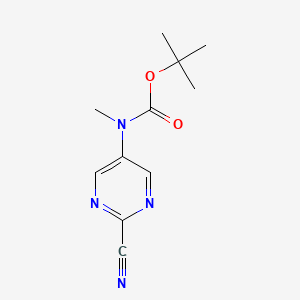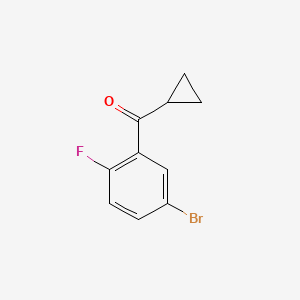![molecular formula C8H6BrFN2 B577700 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole CAS No. 1311197-80-4](/img/structure/B577700.png)
5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves the reaction of o-phenylenediamine with carboxylic acids, nitriles, or aldehydes . The specific synthesis process for “this compound” is not explicitly mentioned in the retrieved sources.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole core with a bromine atom at the 5-position, a fluorine atom at the 6-position, and a methyl group at the 1-position .
Scientific Research Applications
Structural Analysis and Design
- X-ray Diffraction Structures of Regioisomers: Research into regioisomers of N-Methylated Benzimidazole Compounds, including 5-bromo-1-methyl-2-[N-methyl-N-(2′-O-tert-butylcarbonatethyl)-4′-aminophenyl]-1H-benzo[d]imidazole, revealed their structures through NMR NOESY experiments and X-ray diffraction analysis. This study aids in the design of amyloid-avid probes for neurodegenerative diseases (Morais, Santos, Santos, & Paulo, 2012).
Pharmaceutical Research
Synthesis for Inhibitors of Enzymes
A study on substituted fluorobenzimidazoles, similar to 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole, demonstrated their role as inhibitors of 5‐lipoxygenase and soluble epoxide hydrolase, showing potential for anti-inflammatory activity (Nandha, Ramareddy, & Kuntal, 2018).
Antimicrobial and Anti-inflammatory Properties
Benzimidazole derivatives, including those similar to this compound, were found to have notable antimicrobial and in vitro anti-inflammatory activities. This highlights their potential use in treating bacterial infections and inflammation-related conditions (Binoy, Nargund, Nargund, & Nargund, 2021).
Antimycobacterial Activity
Certain 1H-benzo[d]imidazole derivatives have shown effective tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis, indicating their potential as novel anti-tubercular agents (Gobis, Foks, Serocki, AUGUSTYNOWICZ-KOPEĆ, & Napiórkowska, 2015).
Anticancer Potential
Research on 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters, related to this compound, highlighted their antiproliferative effects against breast cancer cell lines, suggesting a lead for cancer therapeutics development (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Chemical Synthesis
- Synthesis of Derivatives: The chemical synthesis of derivatives and dimers of 4,5-dicyanoimidazole, including 1-methyl-2-fluoro-4,5-dicyanoimidazole, provides insights into novel methods for producing benzimidazole compounds (Coad, Liu, & Rasmussen, 1999).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of targets due to their versatile chemical structure . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
It is noted that imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that imidazole derivatives are stable under room temperature and can dissolve in regular organic solvents .
Biochemical Analysis
Biochemical Properties
5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapies . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can affect cellular processes such as signal transduction and gene expression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . Furthermore, this compound can affect the expression of genes involved in cell growth and survival, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as cell cycle progression and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage regimen for potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain tissues . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution . These factors are important for understanding the pharmacodynamics and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent .
properties
IUPAC Name |
5-bromo-6-fluoro-1-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-11-7-2-5(9)6(10)3-8(7)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMVULBZDALTGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC(=C(C=C21)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716498 |
Source


|
| Record name | 5-Bromo-6-fluoro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311197-80-4 |
Source


|
| Record name | 5-Bromo-6-fluoro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)
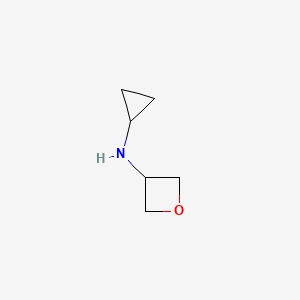


![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)
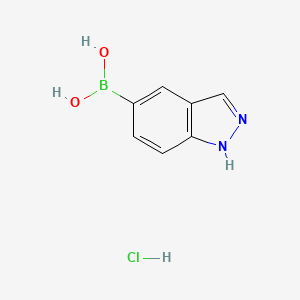
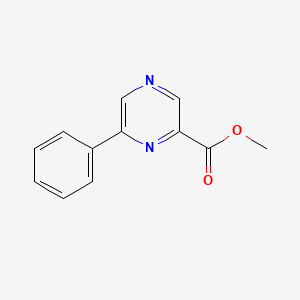
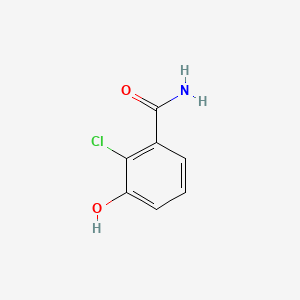
![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)
